![molecular formula C11H15NO2S B2748914 1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate CAS No. 338981-73-0](/img/structure/B2748914.png)
1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate
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Overview
Description
“1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” is a chemical compound with the CAS Number: 338981-73-0 . It has a molecular weight of 225.31 and its IUPAC name is 1,3-thiazol-5-ylmethyl cyclohexanecarboxylate . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” is represented by the linear formula C11H15NO2S . The InChI Code for this compound is 1S/C11H15NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h6,8-9H,1-5,7H2 .Physical And Chemical Properties Analysis
The compound “1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” is a liquid . Its molecular weight is 225.31 and its molecular formula is C11H15NO2S .Scientific Research Applications
Antibacterial and Anticancer Activities
Thiazole derivatives have shown promising results in antibacterial and anticancer activities. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus exhibited significant antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains with minimum inhibition concentrations (MIC) of 4–16 μg/mL (Rezki, 2016). Furthermore, arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel copolymer catalyst showed anticancer activity against colon and liver carcinoma cell lines, highlighting the potential of thiazole derivatives as anticancer agents (Gomha et al., 2015).
Enzyme Inhibition
Thiazole derivatives have been investigated for their enzyme inhibition properties. For instance, a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were designed to assess their biological activities, including DNA protective ability and antimicrobial activity. Compounds exhibited cytotoxicity on cancer cell lines, indicating potential therapeutic applications (Gür et al., 2020).
Synthesis and Pharmacological Evaluation
Research on thiazole compounds includes the synthesis and evaluation of their pharmacological properties. A study synthesized bis-heterocyclic derivatives containing thiadiazole moieties, exploring their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. This demonstrates the versatility of thiazole derivatives in medicinal chemistry (Kumar & Panwar, 2015).
Potential COVID-19 Drug Candidates
A study on diazinyl-thiazol-imine moieties synthesized a novel series of compounds evaluated as potential therapeutic agents for COVID-19 through molecular docking studies. This highlights the ongoing research into thiazole derivatives for addressing contemporary health challenges (Abu-Melha et al., 2022).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate” are not available, thiazole compounds in general have diverse applications in scientific research. They are used in the synthesis of various biologically active compounds and have potential for further exploration in medicinal chemistry .
properties
IUPAC Name |
1,3-thiazol-5-ylmethyl cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h6,8-9H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGXMSPFDJJEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC2=CN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazol-5-ylmethyl cyclohexanecarboxylate |
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